molecular formula C20H26O4 B1151945 15-Hydroxy-7-oxodehydroabietic acid CAS No. 95416-25-4

15-Hydroxy-7-oxodehydroabietic acid

Cat. No.: B1151945
CAS No.: 95416-25-4
M. Wt: 330.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hydroxy-7-oxodehydroabietic acid is a natural product found in Abies spectabilis, Pinus yunnanensis, and Desmodium uncinatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPXAZNVQUWDFH-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

15-Hydroxy-7-oxodehydroabietic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid derived from the oxidation of abietic acid. This oxygenated derivative of a common resin acid has garnered interest for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to aid researchers in the efficient extraction and study of this compound.

Natural Sources

This compound is predominantly found in the resin of coniferous trees, where it exists as an oxidation product of dehydroabietic acid. Key botanical sources identified in the literature include:

  • Picea abies (Norway Spruce): The bark of the Norway spruce is a significant source of this compound, along with other related diterpenoids.[1]

  • Pinus massoniana (Masson's Pine): The oleoresin of this pine species also contains this compound.[2]

  • Portuguese Colophony (Gum Rosin): This commercially available natural resin, derived from pines, has been shown to contain this compound.[3]

The compound's presence in these sources makes them viable starting materials for its isolation for research and development purposes.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a single, standardized protocol has not been universally adopted, the following methodologies, synthesized from published studies on Picea abies bark, provide a robust framework for its successful isolation.

General Experimental Workflow

The overall process for isolating this compound can be broken down into several key stages, as illustrated in the workflow diagram below.

G cluster_0 Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Collection of Picea abies bark B Drying and Milling A->B C Accelerated Solvent Extraction (ASE) B->C D Silica (B1680970) Gel Column Chromatography C->D E Semi-preparative HPLC D->E F GC/MS Analysis E->F G NMR Spectroscopy

Caption: General workflow for the isolation and analysis of this compound.

Detailed Methodologies

2.2.1. Plant Material Preparation

  • Collection: Bark from Picea abies is collected, preferably from sawmill waste to ensure a sustainable source.

  • Drying: The bark is air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to reduce moisture content.

  • Milling: The dried bark is ground into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

Two primary extraction methods have been reported for related compounds:

  • Method A: Accelerated Solvent Extraction (ASE) [4]

    • Sample Preparation: A known quantity of the milled bark (e.g., 15 g) is placed into a stainless steel extraction cell.

    • Solvent: Ethanol (B145695) (96.6%) is used as the extraction solvent.

    • ASE Parameters:

      • Pressure: 1500 psi

      • Temperature: Ramped from 100 °C to 180 °C.

      • Static Time: 5-10 minutes, depending on the temperature.

      • Cycles: 3 sequential extractions.

    • Solvent Removal: The collected extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Method B: Dichloromethane (B109758) and Methanol Extraction [1]

    • Initial Extraction: The powdered bark is subjected to sequential extraction with dichloromethane followed by methanol.

    • Solvent Removal: The solvents from both extractions are evaporated to yield two separate crude extracts.

2.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • Elution is performed using a gradient solvent system, typically starting with a non-polar solvent (e.g., n-hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified using semi-preparative HPLC.

    • A C18 column is commonly used.

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.

2.2.4. Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC/MS): Used to determine the molecular weight and fragmentation pattern of the compound (often after derivatization to its methyl ester).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

Quantitative Data

A study utilizing Accelerated Solvent Extraction (ASE) with ethanol on Picea abies bark provided semi-quantitative data on the relative abundance of the methyl ester of this compound in the extract at different temperatures.

Extraction Temperature (°C)Relative Abundance (%) of this compound, methyl ester
100-
130-
1500.55
180-

Data adapted from a study by Kreps et al., which analyzed the composition of Picea abies bark extractives. The absence of a value indicates it was not detected or reported at that temperature.[4]

It is important to note that these values represent the relative percentage in the total ion chromatogram of the GC/MS analysis and not the absolute yield from the bark. Further quantitative studies are required to determine the precise concentration of this compound in different natural sources.

Biological Activity and Potential Mechanism of Action

This compound has been noted for its potential antimicrobial properties. The proposed mechanism of action is linked to the disruption of microbial cell membranes.

Proposed Antimicrobial Mechanism

The lipophilic nature of the diterpenoid backbone allows the molecule to intercalate into the lipid bilayer of bacterial cell membranes. The presence of polar functional groups (a hydroxyl and a carboxylic acid) may then contribute to the disruption of the membrane's structural integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

G a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 Compound This compound Disruption Membrane Disruption Compound->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

"15-Hydroxy-7-oxodehydroabietic acid" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 15-Hydroxy-7-oxodehydroabietic Acid

Abstract

This compound is a naturally occurring abietane-type diterpenoid derived from the oxidation of resin acids found in coniferous trees. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and applications. Primarily recognized for its potential antimicrobial properties, the compound is a subject of interest in pharmaceutical research for the development of new therapeutic agents.[1] Furthermore, its stability and presence in aged samples make it a valuable biomarker in archaeometry for the identification of ancient pine resins. This document summarizes key quantitative data, outlines conceptual experimental protocols, and visualizes relevant pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Background

This compound is a tricyclic diterpenoid, a class of organic compounds characterized by a structure derived from four isoprene (B109036) units.[2] It belongs to the abietane (B96969) family of diterpenoids and is specifically an oxidized derivative of dehydroabietic acid. Its chemical structure features a hydroxyl group at the C15 position and a ketone group at the C7 position of the core abietane skeleton.

Natural Occurrence

This compound is a natural product found in the oleoresin of various coniferous trees. It has been identified in species such as Pinus massoniana, Abies spectabilis, and Pinus densiflora.[3][4][5][6] It is often formed through the natural aging and oxidation process of other resin acids, like abietic acid and dehydroabietic acid, present in pine rosin (B192284).[7]

Significance and Applications

The scientific interest in this compound stems from several of its notable properties:

  • Antimicrobial Potential: Its proposed mechanism of disrupting microbial cell membranes makes it a candidate for research into new antibiotics, particularly in an era of growing resistance to existing drugs.

  • Phytochemical Research: As a plant metabolite, it serves as a model compound for studying the biochemical pathways and biological activities of diterpenoids.

  • Archaeological Biomarker: Due to its formation from resin aging, it is used in analytical chemistry to identify the use of pine pitch and tar in historical artifacts, such as coatings on ancient Roman and Egyptian amphorae.[7][8]

Chemical Structure and Identification

The chemical structure of this compound is defined by the rigid three-ring phenanthrene (B1679779) core, modified with a carboxylic acid, a ketone, and a hydroxypropyl group.

Chemical Identifiers

Quantitative and identifying information for the compound is summarized in the table below.

IdentifierValue
IUPAC Name (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid[3][9]
CAS Number 95416-25-4[3][8][10]
Molecular Formula C₂₀H₂₆O₄[3][8][9][10]
SMILES C[C@]12CCC--INVALID-LINK--(C)C(=O)O[3]
InChIKey MXPXAZNVQUWDFH-NSISKUIASA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action.

PropertyValue
Molecular Weight 330.4 g/mol [3][9]
Appearance Powder[11]
Density 1.2 ± 0.1 g/cm³[10]
Boiling Point 522.4 ± 50.0 °C at 760 mmHg[10]
Flash Point 283.8 ± 26.6 °C[10]
LogP 3.1 - 3.45[9][10]
Polar Surface Area (PSA) 74.60 Ų[9][10]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8][11]

Biological Activity and Mechanism of Action

Antimicrobial Activity

The primary reported biological activity of this compound is its antimicrobial effect. The proposed mechanism of action involves the disruption of microbial cell membranes. This interaction leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. This mode of action is a target for developing novel antimicrobial agents that may be effective against resistant strains.

cluster_env Extracellular Environment cluster_cell Microbial Cell Compound 15-Hydroxy-7- oxodehydroabietic acid Membrane Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption (Loss of Integrity) Membrane->Disruption Causes Death Cell Death Disruption->Death Leads to

Proposed Antimicrobial Mechanism of Action.
Other Reported Activities

In addition to its antimicrobial effects, the compound has shown other biological activities. In one study, it was identified as a growth-inhibiting substance against Italian ryegrass (Lolium multiflorum), with a threshold concentration for inhibition reported at 30 µM.[7] Like other related diterpenoids, it is also studied for potential anti-inflammatory, antioxidant, and antiproliferative properties.[1]

Experimental Protocols

Conceptual Formation and Isolation

This compound is not typically synthesized via a multi-step total synthesis for bulk supply. Instead, it is understood as a natural oxidation product of more abundant resin acids like abietic acid or dehydroabietic acid.

Precursor Abietic Acid or Dehydroabietic Acid (in Pine Resin) Process Natural or Induced Oxidation (e.g., Air Exposure, Chemical) Precursor->Process Product This compound and other oxidized products Process->Product

Conceptual Formation Pathway from Precursors.

Isolation Protocol (General):

  • Source Material: Obtain oleoresin or rosin from a coniferous source.

  • Extraction: Perform a solvent extraction using a non-polar solvent (e.g., hexane) to dissolve the resin acids.

  • Purification: The crude extract is subjected to chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the target compound may be further purified using High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., ≥98%).[8]

  • Structure Verification: The identity and purity of the isolated compound are confirmed using analytical methods as described below.

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the compound in complex mixtures like archaeological resins.[7][8] The compound is often derivatized (e.g., silylation or methylation) to increase its volatility for GC analysis.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also employed for the analysis of resin acids and can be used for quantification without derivatization.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the isolated compound.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A characteristic absorption band for the ketone C=O stretch is observed around 1725 cm⁻¹.[14]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result Sample Sample (e.g., Resin Extract) Deriv Derivatization (Optional) (for GC-MS) Sample->Deriv Sep Chromatographic Separation (GC or LC) Deriv->Sep ID Mass Spectrometry (MS) (Identification) Sep->ID Result Structure Elucidation & Quantification ID->Result Spec Spectroscopy (NMR, IR) (Structure Confirmation) Spec->Result

References

An In-depth Technical Guide to 15-Hydroxy-7-oxodehydroabietic Acid (CAS: 95416-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring diterpenoid compound derived from the oxidation of abietic acid, a primary constituent of coniferous resin. Belonging to the abietane (B96969) class of diterpenes, this molecule has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 95416-25-4
Molecular Formula C₂₀H₂₆O₄
Molecular Weight 330.4 g/mol
IUPAC Name (1R,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Synonyms 15-Hydroxy-7-oxo-abieta-8,11,13-trien-18-oic acid, 7-Oxo-15-hydroxydehydroabietic acid
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities and Experimental Data

While research into the specific biological activities of this compound is ongoing, preliminary studies and data on related compounds suggest several areas of potential therapeutic interest.

Antimicrobial Activity

The mode of action for the antimicrobial properties of this compound is suggested to be through the disruption of microbial cell membranes. However, specific minimum inhibitory concentration (MIC) values from experimental studies are not yet available in the reviewed literature.

Anti-inflammatory Activity

Direct experimental data on the anti-inflammatory activity of this compound is limited. However, studies on the closely related compound, 7-oxodehydroabietic acid, and its derivatives provide insights into the potential anti-inflammatory effects. A series of 1,2,3-triazole derivatives of 7-oxodehydroabietic acid were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Several of these derivatives exhibited potent anti-inflammatory activity, with IC₅₀ values significantly lower than the control.

Compound (7-oxodehydroabietic acid derivative)IC₅₀ (µM) for NO Inhibition
Derivative 108.40 ± 0.98
Derivative 1510.74 ± 2.67
Derivative 1610.96 ± 1.85
Derivative 179.76 ± 1.27
L-NMMA (Positive Control)42.36 ± 2.47
Antioxidant Activity

Quantitative data on the antioxidant activity of this compound, such as IC₅₀ values from DPPH or ABTS assays, are not currently available in the reviewed literature.

Antiproliferative and Cytotoxic Activity

Studies on abietane diterpenoids isolated from Picea abies, including this compound, have indicated antiproliferative activities. However, specific IC₅₀ values against various cancer cell lines for this particular compound have not been detailed in the available literature.

Contact Allergenicity

This compound has been identified as a contact allergen in Portuguese colophony. The Guinea Pig Maximization Test (GPMT) is the standard method for assessing the skin sensitization potential of substances.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound

An In-depth Technical Guide on 15-Hydroxy-7-oxodehydroabietic Acid Derived from Pinus massoniana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid, a diterpenoid compound originating from the resin of Pinus massoniana, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, and known and potential biological activities, with a focus on its anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related abietane (B96969) diterpenoids to infer its potential mechanisms of action and provides detailed experimental protocols for its isolation and biological evaluation. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Pinus massoniana, commonly known as Masson's pine, is a rich source of resinous compounds, including a variety of diterpenoids. Among these, this compound is a derivative of dehydroabietic acid, a compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The structural modifications at the C7 and C15 positions of the abietane skeleton suggest that this compound may possess unique pharmacological characteristics, making it a compelling candidate for further investigation in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄ChemFaces
Molecular Weight 330.4 g/mol ChemFaces
CAS Number 95416-25-4ChemFaces
Appearance PowderChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Biological Activities and Quantitative Data (Comparative)

Direct quantitative data on the biological activities of this compound are not extensively available in the current literature. However, studies on structurally similar abietane diterpenoids provide valuable insights into its potential efficacy. The following tables summarize the anti-inflammatory and cytotoxic activities of related compounds.

Table 1: Anti-inflammatory Activity of Abietane Diterpenoids (Nitric Oxide Inhibition)

CompoundCell LineAssayIC₅₀ (µM)Reference
Pygmaeocin BRAW 264.7NO Inhibition0.033 ± 0.0008
Compound 2 (from Nepeta bracteata)RAW 264.7NO Inhibition19.2
Compound 4 (from Nepeta bracteata)RAW 264.7NO Inhibition18.8
Abietane Diterpenoid 3 (from Callicarpa bodinieri)RAW 264.7NO Inhibition36.35 ± 1.12
Abietane Diterpenoid 8 (from Callicarpa bodinieri)RAW 264.7NO Inhibition37.21 ± 0.92

Table 2: Cytotoxicity of Abietane Diterpenoids

CompoundCell LineAssayIC₅₀ (µM)Reference
Pygmaeocin BHT29Cytotoxicity6.69 ± 1.2 (µg/mL)
Compound 13 (from synthesis)HT29Cytotoxicity2.7 ± 0.8 (µg/mL)
Compound 2 (from Nepeta bracteata)HCT-8Cytotoxicity36.3
Compound 4 (from Nepeta bracteata)HCT-8Cytotoxicity41.4
SalvimulticanolCCRF-CEMCytotoxicity11.58
Compound 6 (from Salvia multicaulis)CEM-ADR5000Cytotoxicity4.13

Proposed Mechanism of Action: Anti-inflammatory Effects

Based on the activities of related diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer

15-Hydroxy-7-oxodehydroabietic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees, notably Pinus massoniana. As a derivative of dehydroabietic acid, this compound belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogue, 7-oxodehydroabietic acid. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of quantitative data, experimental methodologies, and an exploration of potential mechanisms of action.

Physicochemical Properties

A foundational aspect of drug development is the characterization of a compound's physical and chemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound and the related 7-oxodehydroabietic acid are summarized below.

PropertyThis compound7-Oxodehydroabietic acidReference
Molecular Formula C20H26O4C20H26O3
Molecular Weight 330.4 g/mol 314.4 g/mol
CAS Number 95416-25-418684-55-4
Appearance PowderNot Specified
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneNot Specified

Biological Activities and Quantitative Data

While research specifically targeting this compound is emerging, studies on its derivatives and the closely related 7-oxodehydroabietic acid provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 7-oxodehydroabietic acid have demonstrated significant anti-inflammatory properties. A study involving novel 1,2,3-triazole hybrids of 7-oxodehydroabietic acid showed potent inhibition of nitric oxide (NO) production in BV2 microglial cells. Several of these compounds exhibited IC50 values for NO inhibition that were considerably lower than the positive control, L-NMMA (IC50 = 42.36 ± 2.47 µM), indicating strong anti-inflammatory potential.

CompoundIC50 (µM) for NO Inhibition in BV2 CellsReference
Compound 9 (a 1,2,3-triazole derivative) 8.00 ± 0.83
Compound 10 (a 1,2,3-triazole derivative) 8.44 ± 0.89
Compound 15 (a 1,2,3-triazole derivative) 8.13 ± 0.97
Compound 16 (a 1,2,3-triazole derivative) 8.84 ± 1.10
L-NMMA (Positive Control) 42.36 ± 2.47
Cytotoxic Activity

The cytotoxic potential of abietane diterpenoids against various cancer cell lines is an area of active investigation. While specific IC50 values for this compound are not yet widely published, studies on dehydroabietic acid and its derivatives suggest that this class of compounds possesses anticancer activity. For instance, certain quinoxaline (B1680401) derivatives of dehydroabietic acid have shown potent cytotoxicity against MCF-7, SMMC-7721, and HeLa cancer cell lines, with IC50 values ranging from 0.72 to 1.78 µM. Another study on dehydroabietinol (B132513) acetate demonstrated selectivity, with higher cytotoxicity against Jurkat (a leukemia cell line) and HeLa (a cervical cancer cell line) cells compared to non-cancerous Vero cells.

Compound/ExtractCell LineIC50Reference
Quinoxaline derivative of dehydroabietic acid (77b) MCF-7, SMMC-7721, HeLa0.72–1.78 µM
Dehydroabietinol acetate (6) Jurkat22.0 ± 3.6 µg/mL
Dehydroabietinol acetate (6) HeLa> 100 µg/mL
Dehydroabietinol acetate (6) Vero (non-cancerous)95.0 ± 13.0 µg/mL
Isopimaric acid (from brown propolis) SK-MEL, KB, BT-549, SK-OV-317-18 µg/mL
Allelopathic Activity

Direct biological activity has been reported for this compound in the context of allelopathy, the chemical inhibition of one plant by another. Research has identified threshold concentrations of both 15-hydroxy-7-oxodehydroabietate and 7-oxodehydroabietic acid for the growth inhibition of the plant Lolium multiflorum. The concentrations of these compounds found in the soil under pine trees were significantly higher than their inhibitory thresholds, suggesting a role in plant competition.

CompoundThreshold Concentration for Growth Inhibition of Lolium multiflorumConcentration in SoilReference
15-hydroxy-7-oxodehydroabietate 30 µM312 µM
7-Oxodehydroabietic acid 10 µM397 µM

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of dehydroabietic acid and its derivatives, the NF-κB and PI3K/Akt pathways are probable targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting kinases in the NF-κB cascade. This suggests that this compound may also exert its anti-inflammatory effects through the inhibition of this pathway.

Inferred Inhibition of the NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer. While direct evidence is pending, the cytotoxic effects of related diterpenoids suggest that this compound could potentially modulate this pathway to induce apoptosis in cancer cells.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival/Proliferation Cell Survival/Proliferation Downstream Effectors->Cell Survival/Proliferation This compound This compound This compound->Akt inhibits (inferred)

Potential Modulation of the PI3K/Akt Signaling Pathway.

Experimental Protocols

To facilitate further research, this section outlines the detailed methodologies for key experiments cited or inferred in the literature for assessing the biological activities of compounds like this compound.

The Discovery and History of 15-Hydroxy-7-oxodehydroabietic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. It details experimental protocols for its isolation and synthesis, summarizes key quantitative data regarding its biological activities, and explores the signaling pathways potentially modulated by this class of compounds. This document serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a tricyclic diterpenoid belonging to the abietane family of natural products. These compounds are widely distributed in the plant kingdom, particularly in the resins of coniferous trees. Structurally, it is an oxidized derivative of dehydroabietic acid, featuring a hydroxyl group at the C-15 position and a ketone at the C-7 position. Its presence in various natural sources and its potential as a bioactive molecule have led to its investigation in several scientific contexts, from contact allergy to its role in traditional remedies.

Discovery and History

The first documented synthesis and identification of this compound was reported in 1988 by Karlberg and colleagues. In their investigation of contact allergens in Portuguese colophony (gum rosin), they identified this compound as an oxidation product of dehydroabietic acid. This initial study was pivotal in recognizing the allergenic potential of oxidized resin acids.

Subsequent research has focused on the isolation of this compound from various natural sources. It has been identified as a constituent of the herbs of Pinus massoniana (Masson's pine), the bark of Picea abies (Norway spruce), and Cryptomeria japonica (Japanese cedar). Its presence in these species suggests a role in the chemical defense mechanisms of these plants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₆O₄
Molecular Weight 330.4 g/mol
CAS Number 95416-25-4
IUPAC Name (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Experimental Protocols

Synthesis of this compound

G Dehydroabietic_acid Dehydroabietic Acid Oxidation Benzylic Oxidation (e.g., CrO₃, KMnO₄) Dehydroabietic_acid->Oxidation Intermediate_7_oxo 7-Oxodehydroabietic Acid Oxidation->Intermediate_7_oxo Hydroxylation Hydroxylation at C-15 (e.g., peroxy acids, selenium dioxide) Intermediate_7_oxo->Hydroxylation Final_Product This compound Hydroxylation->Final_Product

A plausible synthetic workflow for this compound.

Methodology:

  • Benzylic Oxidation: Dehydroabietic acid is treated with a suitable oxidizing agent, such as chromium trioxide or potassium permanganate, to introduce a ketone group at the C-7 position, yielding 7-oxodehydroabietic acid. The reaction is typically carried out in an appropriate solvent like acetic acid or acetone.

  • Purification: The resulting 7-oxodehydroabietic acid is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

  • Hydroxylation: The purified 7-oxodehydroabietic acid is then subjected to a hydroxylation reaction to introduce a hydroxyl group at the C-15 position. This can be achieved using various reagents, including peroxy acids or selenium dioxide.

  • Final Purification: The final product, this compound, is purified by recrystallization or further chromatographic methods to yield the pure compound.

Isolation from Natural Sources (Pinus sp. Bark)

The following protocol describes a general method for the isolation of abietane diterpenoids, including this compound, from pine bark.

G Start Dried and Powdered Pine Bark Extraction Maceration or Soxhlet Extraction (e.g., with ethanol (B145695) or methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., hexane, ethyl acetate, water) Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient elution: hexane-ethyl acetate) Ethyl_Acetate_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (Monitoring) Fractions->TLC Purified_Compound Purified this compound Fractions->Purified_Compound TLC->Column_Chromatography

Experimental workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: The bark of the pine species is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered bark is extracted with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Abietane diterpenoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the individual components.

  • **

A Technical Guide to the Spectral Data of 15-Hydroxy-7-oxodehydroabietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 15-Hydroxy-7-oxodehydroabietic acid, a diterpenoid derived from the oxidation of abietic acid found in coniferous resin. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines relevant experimental protocols, and includes a workflow for the isolation and analysis of this compound.

I. Chemical Structure and Properties

  • IUPAC Name: (1R,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

  • Molecular Formula: C₂₀H₂₆O₄

  • Molecular Weight: 330.4 g/mol

II. Spectral Data

Mass spectrometry data is available for derivatives of this compound, specifically the methyl ester and the trimethylsilyl (B98337) ester.

Table 1: Mass Spectrometry Data for this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Notes
Methyl EsterC₂₁H₂₈O₄344.45GC-MS analysis often involves derivatization to the methyl ester to improve volatility. Typical fragmentation patterns of diterpenoid methyl esters involve the loss of the ester group and a methyl group[2].
Trimethylsilyl EsterC₂₆H₄₂O₄Si₂474.78Derivatization to the trimethylsilyl ester is another common technique for GC-MS analysis of resin acids[3].

III. Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on general methods for the analysis of diterpenoids and resin acids, the following protocols can be outlined.

A. Sample Preparation for NMR Spectroscopy

  • Dissolution: Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube[1][4][5]. The choice of solvent is critical to avoid signal overlap with the analyte[4][5][6].

  • Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300-600 MHz)[7][8].

  • Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable complete structural assignment[9].

B. Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the carboxylic acid and hydroxyl groups.

    • Methylation: React the sample with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to form the methyl ester.

    • Silylation: React the sample with a silylating agent (e.g., BSTFA) to form the trimethylsilyl ester and ether[3][10].

  • Sample Injection: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 10 µg/mL. Inject 1 µL of the solution into the GC-MS system[11].

  • GC Conditions:

    • Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS)[12].

    • Injector Temperature: Typically set around 250-300°C[13].

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C)[12][13].

    • Carrier Gas: Helium is commonly used as the carrier gas[12][13].

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions[12].

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Data Acquisition: Scan a mass range (e.g., m/z 50-800) to detect the molecular ion and characteristic fragment ions[12].

IV. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectral analysis of this compound from a natural source, such as pine resin.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectral Analysis A Pine Resin Collection B Solvent Extraction (e.g., Dichloromethane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) Analysis of Fractions E->F G Pooling of Fractions Containing Target Compound F->G H Further Purification (e.g., Preparative HPLC) G->H I Pure 15-Hydroxy-7- oxodehydroabietic acid H->I J NMR Spectroscopy (¹H, ¹³C, 2D NMR) I->J L Derivatization (Methylation/Silylation) I->L K GC-MS Analysis L->K

References

Methodological & Application

Application Notes and Protocols for the Purification of 15-Hydroxy-7-oxodehydroabietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring diterpenoid compound derived from the oxidation of abietic acid, a primary component of coniferous resin. This molecule has garnered interest within the scientific community for its potential biological activities, including antimicrobial properties. It has been identified in natural sources such as Portuguese gum rosin (B192284) and the bark of Picea abies (Norway spruce).[1][2] This document provides a detailed protocol for the purification of this compound from natural sources, based on established methodologies for the isolation of related diterpenoids.

Physicochemical Data

PropertyValueSource
Molecular Formula C₂₀H₂₆O₄[3]
Molecular Weight 330.4 g/mol [3]
Appearance Powder[4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Purity (Commercial) ≥98%[4]

Purification Workflow

The purification of this compound from a natural source, such as Picea abies bark, typically involves a multi-step process encompassing extraction, fractionation, and chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final Final Product raw_material Dried Picea abies Bark extraction Solvent Extraction (e.g., Dichloromethane/Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract Evaporation silica_column Silica Gel Column Chromatography crude_extract->silica_column semi_pure Semi-pure Fractions silica_column->semi_pure Fraction Collection hplc Semi-preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound Peak Fraction Collection G compound This compound membrane Microbial Cell Membrane compound->membrane Interaction disruption Membrane Disruption membrane->disruption lysis Cell Lysis disruption->lysis

References

Application Notes and Protocols: In Vitro Antimicrobial Assays for 15-Hydroxy-7-oxodehydroabietic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a diterpenoid derived from the oxidation of abietic acid, a primary component of coniferous resin. While the broader class of dehydroabietic acid derivatives has demonstrated notable antimicrobial activities against a range of pathogens, specific quantitative data on the in vitro antimicrobial efficacy of this compound is not extensively documented in publicly available literature. However, its chemical structure suggests it may possess antimicrobial properties, potentially by disrupting microbial cell membranes.

This document provides a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. It includes detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains. The methodologies are based on widely accepted standards to ensure reproducibility and accuracy.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the antimicrobial activity of this compound. However, numerous studies have confirmed the antibacterial and antifungal properties of its parent compound, dehydroabietic acid, and its derivatives. These related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species[1][2][3][4][5]. Researchers are encouraged to use the protocols outlined below to generate data for this compound, which can be presented in the format suggested in Table 1.

Table 1: Template for Summarizing MIC and MBC Values for this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[Other relevant strains]

Experimental Protocols

The following protocols describe the broth microdilution method for determining the MIC and the subsequent procedure for determining the MBC of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microbial strains (e.g., bacteria, yeast)

  • Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum. This assay is performed as a continuation of the MIC assay.

Materials:

  • MIC plate from the previous assay

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate after incubation. This indicates that the initial inoculum in that well was killed.

MBC_Workflow start Start with Completed MIC Assay Plate select_wells Select Wells with No Visible Growth (MIC and Higher Concentrations) start->select_wells subculture Subculture Aliquots onto Fresh Agar Plates select_wells->subculture incubate Incubate Agar Plates subculture->incubate read_mbc Determine MBC (Lowest Concentration with No Growth) incubate->read_mbc end MBC Value Determined read_mbc->end

Caption: Logical Steps for Minimum Bactericidal Concentration (MBC) Assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound has not been elucidated, abietane-type diterpenoids are generally known to exert their antimicrobial effects through the disruption of microbial cell membrane integrity. This can lead to the leakage of intracellular components and ultimately cell death. Further research, such as membrane potential assays and electron microscopy, would be necessary to confirm this mechanism for this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. Given the known antimicrobial activities of related dehydroabietic acid derivatives, this compound represents a promising candidate for further investigation in the development of new antimicrobial agents. The generation of quantitative data using these standardized methods will be crucial in understanding its potential therapeutic applications.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 15-Hydroxy-7-oxodehydroabietic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Hydroxy-7-oxodehydroabietic acid is a diterpenoid natural product that has been isolated from Pinus massoniana. While research on the specific anti-inflammatory properties of this compound is emerging, derivatives of the structurally related compound, 7-oxodehydroabietic acid, have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in vitro. These findings suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent.

This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory activity of this compound. It also includes an overview of key inflammatory signaling pathways that could be modulated by this compound.

I. In Vitro Anti-inflammatory Assays

A. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a widely used primary screening method to evaluate the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages activated by lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as RAW 264.7 or BV2 cell lines) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound can be quantified by measuring the reduction of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture:

    • Culture murine macrophage cell line RAW 264.7 or microglial cell line BV2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., L-NMMA) and a vehicle control (DMSO).

    • After incubation, collect 100 µL of the cell culture supernatant.

  • Nitrite Measurement (Griess Assay):

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Vehicle Control (LPS only)0100
1
5
10
25
50
100
Positive Control (e.g., L-NMMA)

Cell Viability Assay (MTT Assay): It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO production is not due to cell death. The MTT assay can be performed in parallel.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control group.

B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Principle: LPS stimulation also induces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The ability of this compound to inhibit the secretion of these cytokines can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Treatment: Follow the same cell culture and treatment protocol as described for the nitric oxide inhibition assay.

  • Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant and store it at -80°C until use.

  • ELISA:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure.

    • Briefly, the supernatant is added to wells pre-coated with capture antibodies specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically.

    • The concentration of the cytokine in the sample is determined by comparison with a standard curve.

Data Presentation:

Concentration of this compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (LPS only)
1
5
10
25
50
100
Positive Control (e.g., Dexamethasone)

II. In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins (B1171923) and nitric oxide, mediated by the infiltration of neutrophils. The reduction in paw volume is used as a measure of anti-inflammatory activity.

Experimental Protocol:

  • Animals: Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3-5: this compound (different doses) + carrageenan.

    • Group 6: Positive control (e.g., Indomethacin or Diclofenac sodium) + carrageenan.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan Control-0
This compound10
This compound25
This compound50
Positive Control (e.g., Indomethacin)10

III. Investigation of Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Experimental Approach: To investigate if this compound exerts its anti-inflammatory effects via the NF-κB pathway, the following can be assessed using Western blotting in LPS-stimulated macrophages:

  • Phosphorylation and degradation of IκBα.

  • Phosphorylation of the p65 subunit of NF-κB.

  • Nuclear translocation of the p65 subunit of NF-κB.

B. MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in regulating the production of inflammatory mediators. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.

Experimental Approach: The effect of this compound on the MAPK pathway can be determined by examining the phosphorylation status of p38, JNK, and ERK in LPS-stimulated macrophages via Western blotting.

IV. Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_viability cluster_invivo In Vivo Assay cell_culture RAW 264.7 or BV2 Cell Culture treatment Pre-treatment with This compound cell_culture->treatment animal_prep Animal Grouping and Dosing stimulation LPS Stimulation (1 µg/mL) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant mtt MTT Assay for Cell Viability stimulation->mtt griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa paw_measure1 Initial Paw Volume Measurement animal_prep->paw_measure1 carrageenan Carrageenan Injection paw_measure1->carrageenan paw_measure2 Paw Volume Measurement (1-5 hours) carrageenan->paw_measure2 analysis Data Analysis (% Inhibition of Edema) paw_measure2->analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

Application Notes and Protocols: 15-Hydroxy-7-oxodehydroabietic Acid as a Model Compound for Microbial Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally derived diterpenoid originating from the oxidation of abietic acid, a primary component of coniferous tree resin.[1] As a member of the abietane (B96969) diterpenoid family, this compound is of significant interest to the scientific community for its potential antimicrobial properties. Diterpenoids are recognized for their diverse biological activities, including their ability to combat bacteria, fungi, viruses, and protozoa.[2][3] The antimicrobial efficacy of many diterpenoids is linked to their capacity to disrupt microbial cell membranes, offering a promising avenue for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.[1]

These application notes provide a comprehensive guide for utilizing this compound as a model compound in microbial inhibition studies. Detailed protocols for fundamental assays are presented to enable researchers to effectively evaluate its antimicrobial and anti-biofilm capabilities. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and well-studied compound, dehydroabietic acid (DHA), is presented as a representative model for the potential activity of abietane diterpenoids.

Data Presentation: Antimicrobial Activity of a Model Abietane Diterpenoid

The following tables summarize the antimicrobial efficacy of dehydroabietic acid (DHA), a structurally similar abietane diterpenoid, against a range of microbial pathogens. This data serves as a valuable reference point for designing and interpreting experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid (DHA) against Planktonic Bacteria [4]

Bacterial StrainGram StatusATCC NumberMIC (µg/mL)
Staphylococcus epidermidisGram-positive122287.81
Mycobacterium smegmatisGram-positive6077.81
Staphylococcus aureusGram-positiveCIP 10676015.63
Klebsiella pneumoniaeGram-negative(Multiple Strains)125
Escherichia coliGram-negativeHSM 303125

Table 2: Biofilm Inhibition by Dehydroabietic Acid (DHA) [4]

Bacterial StrainAssayConcentration (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureusMBIC0.4975.13 ± 0.82

MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the antimicrobial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[5]

    • Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile growth medium to wells 2 through 12.

    • Add 200 µL of a twofold higher concentration of the test compound (in growth medium) to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterium and medium, no compound), and well 12 will be the negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Protocol 2: Biofilm Formation Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation by this compound.[2]

Materials:

  • This compound

  • Test microorganism capable of biofilm formation (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose or other suitable medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Plates:

    • Prepare serial dilutions of this compound in the growth medium directly in the wells of a 96-well microtiter plate.

    • Prepare a bacterial suspension adjusted to approximately 1 x 10⁶ CFU/mL in the growth medium.[2]

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial suspension to each well containing the compound dilutions.

    • Include positive controls (bacteria without compound) and negative controls (medium only).

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[2]

  • Staining and Quantification:

    • After incubation, gently remove the planktonic cells and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

    • The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that causes a significant reduction in biofilm formation compared to the positive control.[2]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for abietane diterpenoids.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculum Standardize Inoculum (0.5 McFarland) start->inoculum plate Inoculate 96-Well Plate inoculum->plate compound Prepare Compound Serial Dilutions compound->plate incubate Incubate (16-20h, 35°C) plate->incubate read Visually Read Turbidity incubate->read mic Determine MIC read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

experimental_workflow_biofilm cluster_prep Preparation & Inoculation cluster_incubation Biofilm Formation cluster_staining Staining & Quantification start Bacterial Culture inoculate Inoculate with Bacteria start->inoculate compound Prepare Compound Dilutions in 96-Well Plate compound->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 dissolve Dissolve Stain (30% Acetic Acid) wash2->dissolve read Read Absorbance (570nm) dissolve->read

Caption: Workflow for the Biofilm Formation Inhibition Assay.

signaling_pathway cluster_compound This compound cluster_cell Microbial Cell compound Abietane Diterpenoid membrane Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Inhibition of Growth & Cell Death leakage->death

Caption: Proposed Mechanism of Action for Abietane Diterpenoids.

References

Application Note: Analysis of 15-Hydroxy-7-oxodehydroabietic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Hydroxy-7-oxodehydroabietic acid is an oxidized abietane-type diterpenoid, a class of compounds found in plant resins and of interest for their diverse biological activities. Accurate and sensitive quantification of this and related compounds is crucial for various research and development applications, including natural product chemistry, pharmacology, and quality control of herbal medicines. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of polar functional groups (a carboxylic acid and a tertiary alcohol), this compound requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound. Silylation is presented as the primary derivatization method due to its efficiency in derivatizing both hydroxyl and carboxylic acid groups.

1. Materials and Reagents

  • This compound standard

  • Solvents: Pyridine (B92270), Hexane (GC grade)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): e.g., Methyl dehydroabietate or a similar stable diterpenoid not present in the sample.

  • Nitrogen gas for solvent evaporation

  • Glassware: 2 mL amber glass vials with PTFE-lined screw caps, volumetric flasks, pipettes.

2. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, chloroform, or ethyl acetate) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction: For solid samples (e.g., plant resin, dried extracts), perform a solvent extraction. A typical procedure involves sonicating a known weight of the homogenized sample in a suitable solvent (e.g., methanol, ethyl acetate) followed by filtration or centrifugation to remove solid debris.

  • Solvent Evaporation: Transfer a known volume of the sample extract or standard solution to a 2 mL glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

3. Derivatization Protocol (Silylation)

  • To the dried residue of the sample or standard in the glass vial, add 100 µL of pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized resin acids. These may need to be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in splitless mode
Injector Temp. 280°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Injection Volume 1 µL
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-600
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from the derivatized standards. The peak area ratio of the target analyte to the internal standard is plotted against the concentration. The identification of the derivatized this compound is confirmed by its retention time and mass spectrum.

Table 1: Quantitative Data for Derivatized this compound

DerivativeMolecular FormulaMolecular Weight ( g/mol )Characteristic Mass Fragments (m/z)
This compound, bis(trimethylsilyl) ether esterC₂₆H₄₂O₄Si₂474.78459 [M-15]⁺, 384 [M-90]⁺, 369 [M-15-90]⁺, 73 [(CH₃)₃Si]⁺
This compound, methyl esterC₂₁H₂₈O₄344.45329 [M-15]⁺, 311 [M-15-18]⁺, 285 [M-59]⁺, 269

Note: Characteristic mass fragments for the silylated derivative are predicted based on common fragmentation patterns of TMS derivatives (loss of a methyl group [M-15], loss of trimethylsilanol (B90980) [M-90]). Fragments for the methyl ester are based on available spectral data.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample or Standard extraction Solvent Extraction (for solid samples) start->extraction Solid Sample evaporation Solvent Evaporation (Dry Down) start->evaporation Liquid Sample/ Standard extraction->evaporation add_reagents Add Pyridine & BSTFA/TMCS evaporation->add_reagents heating Heat at 60-70°C for 30-60 min add_reagents->heating injection Inject 1 µL into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (EI) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The derivatization process is a critical logical step to enable the analysis of this compound by GC-MS. The following diagram illustrates the rationale.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Analyte This compound Properties Polar Functional Groups: - Carboxylic Acid (-COOH) - Tertiary Alcohol (-OH) Analyte->Properties Limitation Low Volatility & Poor Thermal Stability Properties->Limitation Derivatization Derivatization (Silylation with BSTFA) Limitation->Derivatization Requires modification Result Formation of Volatile & Thermally Stable TMS-ether/ester Derivatization->Result GCMS Successful GC-MS Analysis Result->GCMS Enables

Caption: Rationale for derivatization in the GC-MS analysis of the target analyte.

High-performance liquid chromatography (HPLC) method for "15-Hydroxy-7-oxodehydroabietic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 15-Hydroxy-7-oxodehydroabietic acid is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a diterpenoid compound derived from the oxidation of abietic acid, a primary component of coniferous resin. As a member of the abietane (B96969) diterpene family, this compound is of interest to researchers for its potential biological activities, including antimicrobial properties. Accurate and reliable quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this and related diterpenoid compounds[1][2]. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with formic acid, ensures efficient separation and good peak symmetry. Detection is performed using a UV detector at a wavelength optimized for the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standard: this compound (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), vials, and general laboratory glassware.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Extraction: For solid samples (e.g., plant material, resin), accurately weigh a known amount of the homogenized sample. Extract the analyte by sonication with a suitable volume of methanol for 30 minutes.

  • Centrifugation: Centrifuge the extract to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25.1-30 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Linearity: Determine the linearity of the method by calculating the coefficient of determination (R²) of the calibration curve, which should ideally be >0.999.

  • Quantification: Inject the prepared sample solutions. Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix.
Linearity R² > 0.999 for the calibration curve over the intended concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Precision (RSD%) Intraday and interday precision should be < 2%.
Accuracy (Recovery %) Recovery should be within 98-102% for spiked samples at different concentration levels.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction, Centrifugation, Filtration) Sample_Prep->HPLC_System Inject Samples Detection UV Detection (254 nm) HPLC_System->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15-Hydroxy-7-oxodehydroabietic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 15-Hydroxy-7-oxodehydroabietic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and direct approach for the synthesis of this compound involves the selective oxidation of dehydroabietic acid at the benzylic positions C7 and C15. Dehydroabietic acid, a readily available natural product derived from rosin, serves as the starting material.

Q2: Which oxidizing agents are typically used for this transformation?

A2: Chromium (VI) reagents are frequently employed for the benzylic oxidation of dehydroabietic acid derivatives. Common examples include chromium trioxide (CrO₃) in acetic acid or a mixture of acetone (B3395972) and sulfuric acid (Jones reagent). While effective, these reagents are toxic and produce hazardous waste. Newer, more environmentally friendly methods using reagents like sodium chlorite (B76162) with a co-oxidant are also being explored.

Q3: What are the key challenges in this synthesis?

A3: The primary challenges include achieving selective oxidation at both the C7 and C15 positions without over-oxidation or side reactions. Controlling the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts, such as 7-oxodehydroabietic acid or other multi-oxidized species, is crucial. Purification of the final product from a mixture of closely related compounds can also be challenging.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be developed to distinguish the starting material (dehydroabietic acid), the desired product (this compound), and major byproducts. Staining with a suitable agent, such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, can help visualize the spots.

Experimental Protocol: Oxidation of Dehydroabietic Acid

This protocol describes a general procedure for the synthesis of this compound using chromium trioxide in acetic acid.

Materials:

  • Dehydroabietic acid

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dehydroabietic acid in glacial acetic acid. Cool the solution in an ice-water bath.

  • Addition of Oxidant: Prepare a solution of chromium trioxide in glacial acetic acid. Add the chromium trioxide solution dropwise to the stirred solution of dehydroabietic acid over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange-brown color of Cr(VI) disappears and a green color of Cr(III) persists.

  • Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Representative Reaction Parameters for Oxidation of Dehydroabietic Acid Analogs

ParameterCondition 1 (Hypothetical)Condition 2 (Hypothetical)
Starting Material Dehydroabietic AcidDehydroabietic Acid
Oxidizing Agent CrO₃ in Acetic AcidJones Reagent (CrO₃/H₂SO₄/Acetone)
Equivalents of Oxidant 2.5 eq2.2 eq
Temperature 0 °C to RT0 °C
Reaction Time 4-6 hours2-3 hours
Yield of Target 40-50%35-45%
Major Byproduct(s) 7-oxodehydroabietic acidOver-oxidized products

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual yields may vary based on specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Low reaction temperature or short reaction time.3. Poor quality of reagents.1. Increase the equivalents of the oxidizing agent incrementally.2. Allow the reaction to warm to room temperature and stir for a longer duration.3. Use freshly opened or properly stored reagents.
Low Yield of Desired Product 1. Incomplete reaction.2. Formation of multiple byproducts due to over-oxidation or side reactions.3. Loss of product during workup or purification.1. Monitor the reaction closely by TLC and ensure the starting material is fully consumed.2. Carefully control the reaction temperature and the rate of oxidant addition. Consider using a milder oxidizing agent or different solvent.3. Ensure complete extraction and careful handling during purification.
Formation of 7-oxodehydroabietic acid as the major product The oxidation at C15 is slower than at C7 under the reaction conditions.1. Increase the amount of oxidant to favor di-oxidation.2. Increase the reaction time.
Presence of Multiple Unidentified Spots on TLC Over-oxidation leading to the formation of more polar byproducts.1. Reduce the

Technical Support Center: Overcoming Solubility Challenges of 15-Hydroxy-7-oxodehydroabietic acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 15-Hydroxy-7-oxodehydroabietic acid in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a diterpenoid compound, often derived from the oxidation of abietic acid found in coniferous resin. Its chemical structure lends it a hydrophobic nature, characterized by a calculated LogP of 3.45, indicating poor water solubility. This inherent low aqueous solubility can lead to compound precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, chloroform, dichloromethane, ethyl acetate, and acetone. For biological assays, DMSO and ethanol are the most commonly used co-solvents due to their miscibility with aqueous media and relatively low toxicity at low concentrations.

Q3: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line and assay conditions.

Q4: Can I use sonication or vortexing to improve the dissolution of this compound?

A4: Yes, mechanical methods such as sonication or vortexing can aid in the initial dissolution of the compound in a suitable organic solvent. However, these methods may not prevent the compound from precipitating when diluted into an aqueous bioassay buffer. They are best used in conjunction with appropriate solubilization techniques.

Q5: What are cyclodextrins and can they help with the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility of hydrophobic compounds for biological studies.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound during bioassay development.

Problem 1: Compound precipitates upon addition to aqueous buffer or cell culture medium.

Cause: The aqueous environment is unable to maintain the hydrophobic compound in solution.

Solutions:

  • Co-solvent Strategy:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

    • Serially dilute the stock solution in the same solvent to create intermediate concentrations.

    • Add a small volume of the intermediate stock to the aqueous buffer or medium to achieve the final desired concentration, ensuring the final solvent concentration remains non-toxic to the cells.

    • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiment.

  • Cyclodextrin (B1172386) Encapsulation:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD).

    • Add the powdered this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This solution can then be sterile-filtered and used in the bioassay.

  • pH Adjustment (for acidic compounds):

    • As this compound possesses a carboxylic acid group, its solubility in aqueous solutions can be increased at a higher pH (above its pKa). However, ensure the final pH of the bioassay medium remains within the physiological range required for your cells or biological system.

Problem 2: Inconsistent or non-reproducible bioassay results.

Cause: This can be due to partial precipitation of the compound, leading to variations in the actual concentration of the compound in solution.

Solutions:

  • Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).

  • Pre-warming of Medium: Gently warming the assay medium to 37°C before adding the compound stock can sometimes help in maintaining solubility.

  • Reduce Final Concentration: If precipitation is observed at higher concentrations, consider testing a lower concentration range.

Data Presentation

Solubility of this compound in Common Solvents
SolventSolubilityRemarks
Water Practically InsolubleEstimated based on LogP of 3.45.
Phosphate-Buffered Saline (PBS, pH 7.4) Very Poorly SolubleProne to precipitation.
Dimethyl Sulfoxide (DMSO) > 10 mg/mL (Estimated)Common stock solution solvent.
Ethanol > 10 mg/mL (Estimated)Alternative stock solution solvent.
Methanol SolubleLess common for cell-based assays.
Chloroform SolubleNot suitable for bioassays.
Dichloromethane SolubleNot suitable for bioassays.
Ethyl Acetate SolubleNot suitable for bioassays.
Acetone SolubleNot suitable for bioassays.

Note: The quantitative solubility values in DMSO and ethanol are estimates based on the qualitative descriptions found in the literature. It is highly recommended to determine the empirical solubility limit for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex or sonicate the tube until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cytotoxicity (MTT) Assay with a Hydrophobic Compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium, ensuring the final solvent concentration is consistent and non-toxic across all wells.

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include

"15-Hydroxy-7-oxodehydroabietic acid" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 15-Hydroxy-7-oxodehydroabietic acid, along with troubleshooting for common issues encountered during its handling and use in research.

Stability and Storage Conditions

Proper storage is crucial for maintaining the integrity and shelf life of this compound. Below is a summary of the recommended storage conditions for the compound in its solid form and in solution.

FormStorage TemperatureLight and AirShelf LifeContainer
Solid (Powder) 2-8°C (Refrigerate or Freeze)Protect from air and lightUp to 2 yearsTightly sealed vial
In Solution -20°CProtect from air and lightUp to 2 weeksTightly sealed aliquots

Note: It is recommended to prepare and use solutions on the same day. If storing solutions, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues related to the stability and handling of this compound.

Q1: My this compound powder has changed color. Is it still usable?

A change in the physical appearance of the powder, such as discoloration, may indicate degradation. This could be due to exposure to air, light, or moisture. It is recommended to use a fresh, properly stored sample for your experiments to ensure the reliability of your results. To prevent this, always store the solid compound protected from air and light in a tightly sealed container at the recommended temperature (2-8°C).[2]

Q2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a freshly prepared solution. What could be the cause?

Unexpected peaks can arise from several sources:

  • Solvent Impurities: Ensure you are using high-purity solvents. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2]

  • Degradation during Preparation: While the compound is generally stable for short periods at room temperature, prolonged exposure to ambient conditions or harsh solvents could lead to some degradation. Prepare solutions fresh for each experiment whenever possible.

  • Contamination: Ensure all glassware and equipment are scrupulously clean.

Q3: My experimental results are inconsistent, even with freshly prepared solutions. What should I check?

Inconsistent results can be a sign of compound instability in your experimental system. Consider the following:

  • Solution Stability: If you need to use a stock solution over a period of time, it is best to store it as aliquots in tightly sealed vials at -20°C for no longer than two weeks.[1] Avoid repeated freeze-thaw cycles.

  • Equilibration: Before use, and prior to opening the vial, allow your product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which can affect the concentration and stability of the compound.

  • pH of the Medium: The stability of the compound in aqueous buffers could be pH-dependent. Although specific data is not available, significant deviations to acidic or basic pH could potentially affect the compound's structure.

Q4: How should I handle the compound to minimize degradation?

To minimize degradation, follow these best practices:

  • Minimize Exposure: Limit the exposure of both the solid and solutions to air and light.

  • Use Inert Gas: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • Proper Dissolution: When preparing solutions, ensure the compound is fully dissolved. Use the recommended solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[1][2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow start Start: Inconsistent Results or Suspected Degradation check_storage Check Storage Conditions: - Temperature (2-8°C solid, -20°C solution) - Protected from light and air? - Shelf life within limits? start->check_storage improper_storage Action: Discard old compound. Use a new, properly stored sample. check_storage->improper_storage No proper_storage Storage OK check_storage->proper_storage Yes end Problem Resolved improper_storage->end check_handling Review Handling Procedure: - Prepared solution fresh? - Allowed to equilibrate? - Used high-purity solvent? proper_storage->check_handling improper_handling Action: Prepare a fresh solution following best practices. Use high-purity solvent. check_handling->improper_handling No proper_handling Handling OK check_handling->proper_handling Yes improper_handling->end check_experimental Investigate Experimental Setup: - pH of medium? - Contamination of glassware? - Instrument calibration? proper_handling->check_experimental issue_in_setup Action: Optimize experimental conditions. Clean equipment thoroughly. Calibrate instruments. check_experimental->issue_in_setup Issue Found check_experimental->end No Issues Found (Contact Technical Support) issue_in_setup->end

Troubleshooting workflow for this compound.

References

Preventing degradation of "15-Hydroxy-7-oxodehydroabietic acid" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 15-Hydroxy-7-oxodehydroabietic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a diterpenoid compound derived from the oxidation of abietic acid, a primary component of pine resin. It is often found in aged rosin (B192284) and is studied for its potential biological activities, including antimicrobial properties. Its unique structure makes it a subject of interest in the development of new therapeutic agents.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors leading to the degradation of this compound are exposure to light, heat, and oxygen. As an oxidized derivative of dehydroabietic acid, it can undergo further oxidation. The presence of certain solvents and inappropriate pH conditions can also accelerate degradation.

Q3: How should I properly store this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed container, protected from air and light. It is recommended to refrigerate or freeze the compound for long-term storage (2-8°C or -20°C).

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in the color or physical appearance of the powdered compound. In solution, degradation may be indicated by discoloration, precipitation, or the appearance of new peaks during chromatographic analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper handling or storage.Review storage conditions and experimental protocols. Ensure the compound is protected from light and air. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in HPLC/GC-MS analysis The compound has degraded into byproducts.Analyze a fresh, properly stored sample to confirm the identity of the main peak. If degradation is confirmed, optimize experimental conditions (e.g., lower temperature, use of antioxidants).
Low purity of the compound upon receipt Potential degradation during shipping or long-term storage by the supplier.Contact the supplier for a certificate of analysis and inquire about their storage and shipping procedures. Perform your own purity analysis upon receipt.
Precipitation of the compound in solution Poor solubility or degradation leading to insoluble products.Check the recommended solvents and solubility of the compound. If solubility is not the issue, it may be a sign of degradation. Prepare fresh solutions and consider using a different solvent system.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone)

  • Amber glass vials

  • Inert gas (e.g., Argon or Nitrogen)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.

  • Weigh the desired amount of the compound in a clean, dry amber vial.

  • Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Gently sonicate or vortex the vial to ensure complete dissolution.

  • Purge the headspace of the vial with an inert gas before sealing tightly.

  • Store the stock solution at -20°C. It is recommended to prepare fresh solutions on the same day of use; however, properly stored aliquots may be usable for up to two weeks.

Protocol 2: Stability Assessment using HPLC

Objective: To assess the stability of this compound under specific experimental conditions.

Materials:

  • Stock solution of this compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water)

  • Incubator or water bath for temperature studies

  • UV lamp for photostability studies

Procedure:

  • Prepare several aliquots of the compound in the desired experimental buffer or solvent.

  • Expose the aliquots to the conditions being tested (e.g., different temperatures, light exposure, pH values).

  • At specified time intervals, withdraw a sample from each aliquot.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • A typical HPLC method could involve a C18 column with a gradient elution of acetonitrile and water, with UV detection at an appropriate wavelength.

  • Compare the peak area of the parent compound at each time point to the initial time point to calculate the percentage of degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Solvent Compatibility

Parameter Recommendation Reference
Storage Temperature 2-8°C (short-term), -20°C (long-term)
Storage Atmosphere Inert gas (Argon or Nitrogen)General best practice
Light Protection Amber vials or protection from light
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start: Obtain Compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C purge->store use_fresh Use Freshly Prepared Solution store->use_fresh protect Protect from Light use_fresh->protect control_temp Control Temperature protect->control_temp run_exp Run Experiment control_temp->run_exp analyze Analyze Samples (e.g., HPLC) run_exp->analyze interpret Interpret Results analyze->interpret check_peaks Unexpected Peaks? analyze->check_peaks re_evaluate Re-evaluate Protocol check_peaks->re_evaluate If yes re_evaluate->start

Caption: Workflow for preventing degradation during experiments.

degradation_pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products parent This compound further_oxidized Further Oxidized Species parent->further_oxidized high_mw High Molecular Weight Compounds parent->high_mw photodegradation Photodegradation Products parent->photodegradation light Light light->photodegradation heat Heat heat->further_oxidized heat->high_mw oxygen Oxygen oxygen->further_oxidized

Caption: Potential degradation pathways of the compound.

Technical Support Center: Derivatization of 7-Oxodehydroabietic Acid Analogs for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the derivatization of 15-Hydroxy-7-oxodehydroabietic acid and related compounds to enhance their therapeutic potential. The protocols and data presented are based on studies with the closely related compound, 7-oxodehydroabietic acid, and serve as a practical guide for developing derivatives of its analogs.

Frequently Asked Questions (FAQs)

Q1: Why derivatize this compound?

This compound is a diterpenoid derived from the oxidation of abietic acid found in coniferous resin. While the parent compound has shown potential antimicrobial properties by disrupting microbial cell membranes, its therapeutic applications can be expanded and potency enhanced through chemical modification. Derivatization allows for the exploration of structure-activity relationships, aiming to develop novel compounds with improved efficacy and selectivity for various biological targets, including those involved in inflammation and microbial infections.[1]

Q2: What are some promising derivatization strategies for this class of compounds?

A successful strategy for the related 7-oxodehydroabietic acid involves the introduction of a 1,2,3-triazole moiety via a "click chemistry" approach.[1][2] This involves a two-step process: first, introducing an alkyne group to the parent molecule, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring with various substituted azides. The 1,2,3-triazole ring is a valuable pharmacophore in medicinal chemistry due to its stability against oxidation, reduction, and metabolic degradation.[2]

Q3: What biological activities can be enhanced through derivatization?

Derivatization of 7-oxodehydroabietic acid has been shown to significantly enhance its anti-inflammatory activity.[2][3] Specifically, certain 1,2,3-triazole derivatives have demonstrated potent inhibition of nitric oxide (NO) production in BV2 microglial cells, a key indicator of anti-inflammatory effects.[1][2] Additionally, modifications at the C-7 position of dehydroabietic acid have yielded acylhydrazone derivatives with notable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[4]

Q4: How does the linker length between the parent molecule and the triazole moiety affect activity?

Studies on 7-oxodehydroabietic acid-1,2,3-triazole hybrids suggest that the length of the methylene (B1212753) linker connecting the parent structure to the triazole ring plays a crucial role in the compound's anti-inflammatory activity.[2] Systematic variation of this linker length is a key parameter to optimize for enhanced biological effect.

Troubleshooting Guide

Problem 1: Low yield during the synthesis of O-alkynylated intermediate.

  • Possible Cause 1: Incomplete reaction. The reaction between 7-oxodehydroabietic acid and the bromo- or iodo-alkyne may not have gone to completion.

    • Solution: Ensure the reagents are of high purity and the solvent (e.g., DMF) is anhydrous. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider slightly increasing the reaction temperature or extending the reaction time.[5]

  • Possible Cause 2: Degradation of starting material or product. The reaction conditions might be too harsh.

    • Solution: Perform the reaction at room temperature as reported in successful protocols.[2] Ensure an inert atmosphere if the reagents are sensitive to air or moisture.

Problem 2: Poor yield in the copper-catalyzed azide-alkyne cycloaddition (click) reaction.

  • Possible Cause 1: Inactive catalyst. The copper(I) catalyst is prone to oxidation.

  • Possible Cause 2: Impurities in the starting materials. Azides or the alkynylated intermediate may contain impurities that interfere with the catalyst.

    • Solution: Purify the starting materials by column chromatography before proceeding with the click reaction.

  • Possible Cause 3: Inefficient stirring. The reaction is heterogeneous.

    • Solution: Ensure vigorous stirring to facilitate contact between the reactants in the t-BuOH/H₂O solvent system.[2]

Problem 3: High variability in anti-inflammatory (NO inhibitory) assay results.

  • Possible Cause 1: Cytotoxicity of the compounds. The tested compounds might be toxic to the BV2 cells at the tested concentrations, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.

    • Solution: Simultaneously perform a cell viability assay, such as an MTS assay, to exclude the possibility of cytotoxicity.[2] Results should only be considered for non-toxic concentrations.

  • Possible Cause 2: Inconsistent cell stimulation. The activation of BV2 cells with lipopolysaccharide (LPS) may be inconsistent.

    • Solution: Ensure that the LPS solution is properly stored and that the final concentration in each well is consistent. Use a positive control, such as L-NMMA, in every plate to normalize the results.[1][2]

Experimental Protocols

Protocol 1: Synthesis of O-propargylated 7-oxodehydroabietic acid

This protocol describes the first step in creating a linker for subsequent click chemistry.

  • Dissolve 7-oxodehydroabietic acid (1.0 eq) in anhydrous DMF (e.g., 2.00 g in 30 mL).

  • Slowly add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add 3-bromoprop-1-yne (1.2 eq) dropwise to the mixture at room temperature.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaCl.

  • Extract the mixture with ethyl acetate (B1210297) (3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Protocol 2: General Procedure for Synthesis of 7-oxodehydroabietic acid–1,2,3-triazole Hybrids (Click Reaction)

  • In a suitable reaction vessel, dissolve the corresponding azide (B81097) (1.0 eq) in a 1:1 (v/v) mixture of t-BuOH and H₂O.

  • Add the O-alkynylated 7-oxodehydroabietic acid intermediate (1.0 eq).

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the final compound by column chromatography.

Protocol 3: Nitric Oxide (NO) Inhibitory Assay

  • Seed BV2 microglial cells in 96-well plates at a density of 1.5 × 10⁵ cells/well.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds (e.g., up to a maximum concentration of 50 µM) in triplicate. Use a known nitric oxide synthase (NOS) inhibitor like L-NMMA as a positive control.[2]

  • After a short pre-incubation period, stimulate the cells with 1 µg/mL of LPS for 18 hours.

  • After incubation, collect the cell supernatant.

  • Assess NO production in the supernatant using Griess reagents.

  • Measure the absorbance at 570 nm with a microplate reader.

  • Simultaneously, evaluate the viability of the treated BV2 cells using an MTS assay to rule out cytotoxicity.[2]

  • Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of NO production).

Data Presentation

Table 1: Anti-inflammatory Activity of Selected 7-Oxodehydroabietic Acid-1,2,3-Triazole Derivatives

The following table summarizes the nitric oxide (NO) inhibitory activities of several synthesized derivatives in LPS-stimulated BV2 cells.[2][3]

CompoundIC₅₀ (µM) ± SD
10 8.40 ± 0.98
15 10.74 ± 2.67
16 10.96 ± 1.85
17 9.76 ± 1.27
L-NMMA (Positive Control)42.36 ± 2.47

SD: Standard Deviation

Visualizations

experimental_workflow start 15-Hydroxy-7-oxo- dehydroabietic acid intermediate O-alkynylated Intermediate start->intermediate Alkynylation (e.g., 3-bromopropyne, K2CO3) product Bioactive Triazole Derivatives intermediate->product CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) azide Substituted Azides azide->product assay Biological Activity Screening (e.g., NO Assay) product->assay

Caption: Synthetic workflow for creating bioactive triazole derivatives.

signaling_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS iNOS Gene Expression Signaling->iNOS NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS->NO Derivatives Active Derivatives Derivatives->Signaling Inhibition

Caption: Inhibition of LPS-induced NO production signaling pathway.

References

Validation & Comparative

Comparative Analysis of Antimicrobial Activity: Dehydroabietic Acid Shows Promise While Data on 15-Hydroxy-7-oxodehydroabietic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that while dehydroabietic acid (DHA) has demonstrated notable antimicrobial properties against a range of microorganisms, a direct quantitative comparison with 15-Hydroxy-7-oxodehydroabietic acid is not feasible due to the current absence of published antimicrobial activity data for the latter compound. This guide synthesizes the existing experimental data for dehydroabietic acid, outlines common experimental protocols for assessing antimicrobial activity, and presents a proposed mechanism of action.

Dehydroabietic Acid: A Profile of Antimicrobial Efficacy

Dehydroabietic acid, a natural diterpene resin acid, has been the subject of numerous studies investigating its antimicrobial potential. Research has shown it to be effective against various Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Quantitative Antimicrobial Activity of Dehydroabietic Acid

The antimicrobial efficacy of dehydroabietic acid is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 12287.81
Mycobacterium smegmatis ATCC 6077.81
Klebsiella pneumoniae (clinical isolates)125
Escherichia coli (clinical isolate HSM 303)125
Cariogenic Bacteria (range)25 - 400

It is important to note that the antimicrobial activity of dehydroabietic acid

A Comparative Analysis of 15-Hydroxy-7-oxodehydroabietic Acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the diterpenoid 15-Hydroxy-7-oxodehydroabietic acid and the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076). The following sections objectively evaluate their antibacterial efficacy, mechanism of action, and cytotoxicity, supported by available experimental data.

Introduction

This compound is a derivative of dehydroabietic acid, a natural abietane (B96969) diterpene found in the resin of coniferous trees. Compounds from this class have garnered interest for their diverse biological activities, including antimicrobial properties.

Ciprofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. It is effective against a wide range of Gram-positive and Gram-negative bacteria.

This comparative guide aims to provide a comprehensive overview of these two compounds to inform research and drug development efforts.

Antibacterial Efficacy

A direct comparison of the antibacterial potency of this compound and ciprofloxacin is limited by the scarcity of specific Minimum Inhibitory Concentration (MIC) data for this compound. However, data for its parent compound, dehydroabietic acid (DHA), offers valuable insight.

CompoundTest OrganismMIC (µg/mL)Reference
Dehydroabietic Acid (DHA) Staphylococcus aureus15.63
Escherichia coli125
Ciprofloxacin Staphylococcus aureus0.12 - >128
Escherichia coli≤0.015 - >32

Note: The MIC values for ciprofloxacin are presented as a range to reflect the variation in susceptibility among different strains, including resistant isolates. The data for dehydroabietic acid should be considered as an approximation for the activity of this compound.

Mechanism of Action

The fundamental mechanisms by which these two compounds exert their antibacterial effects are distinctly different.

This compound , like other dehydroabietic acid derivatives, is believed to act by disrupting the bacterial cell membrane. This mechanism involves the hydrophobic and electrostatic interactions of the diterpene with the membrane, leading to increased permeability and destabilization. This disruption of the cell's physical integrity can compromise essential cellular processes.

Ciprofloxacin functions as a bactericidal agent by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

In vivo Validation of Dehydroabietic Acid Derivatives: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro bioactivity of dehydroabietic acid (DHAA) and its derivatives. While direct in vivo validation for "15-Hydroxy-7-oxodehydroabietic acid" is limited in publicly available literature, this document summarizes the significant biological activities demonstrated by structurally related DHAA compounds. The information presented herein is intended to serve as a resource for researchers exploring the therapeutic potential of this class of molecules.

Executive Summary

Dehydroabietic acid and its derivatives have emerged as a promising class of natural compounds with a diverse range of biological activities. In vivo studies have demonstrated their potential in mitigating allergic reactions and inflammation. Furthermore, preclinical evidence suggests significant anticancer and antimicrobial properties. This guide will delve into the experimental data supporting these bioactivities, offering a comparative perspective on the performance of various DHAA derivatives.

Data Presentation: Comparative Bioactivity of Dehydroabietic Acid Derivatives

The following tables summarize the quantitative data on the anti-allergic, anticancer, and antimicrobial activities of various dehydroabietic acid derivatives.

Table 1: Anti-Allergic Activity of Dehydroabietic Acid Derivative (Compound 4f)

CompoundAssayModelKey FindingsReference
Compound 4f Passive Cutaneous Anaphylaxis (PCA)Mouse ModelEffectively attenuated passive cutaneous anaphylaxis and reduced vascular leakage.

Table 2: Anticancer Activity of Dehydroabietic Acid Derivatives

Compound/DerivativeCell Line(s)In Vitro Activity (IC₅₀)In Vivo ModelKey In Vivo FindingsReference(s)
Dehydroabietic acid derivative Pituitary adenoma cellsNot specifiedMouse xenograft modelSignificant inhibition of tumor growth (reduction in tumor size and weight).
Compound 3b (pyrimidine hybrid) HepG2, MCF-7, HCT-116, A5497.00 - 11.93 μMNot specifiedMore potent than 5-FU in vitro.
Dehydroabietinol acetate (B1210297) (6) Jurkat22.0 ± 3.6 µg/mLNot specifiedHighest selectivity index (SI = 4.3) on Jurkat cells.

Table 3: Antimicrobial Activity of Dehydroabietic Acid and Its Derivatives

Compound/DerivativeTarget Organism(s)In Vitro Activity (MIC/EC₅₀)Reference(s)
Dehydroabietic acid derivative (5) Bacillus subtilis, Staphylococcus aureus4 µg/mL, 2 µg/mL
Compound 69o (1,2,3-triazole derivative) Gram-positive and Gram-negative bacteria1.6–3.1 μg/mL
(+)-Dehydroabietic acid (2) Staphylococcus aureus biofilmsLow micromolar range
Compound 2b (amino alcohol derivative) Xanthomonas oryzae pv. oryzaeEC₅₀ of 2.7 μg/mL

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol is used to evaluate the in vivo anti-allergic activity of a test compound.

  • Animal Model: Typically, BALB/c or ICR mice are used.

  • Sensitization: Mice are sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear. The contralateral ear receives a vehicle control.

  • Compound Administration: After a sensitization period (usually 24 hours), the test compound (e.g., a DHAA derivative) is administered, often orally or intraperitoneally.

  • Antigen Challenge: Following compound administration (typically 1 hour later), the mice are intravenously challenged with DNP conjugated to human serum albumin (DNP-HSA) along with a vascular permeability tracer, such as Evans blue dye.

  • Evaluation: After a set period (e.g., 30-60 minutes), the animals are euthanized. The amount of Evans blue dye that has extravasated into the ear tissue is quantified to measure the extent of the allergic reaction and the inhibitory effect of the test compound. Ear thickness can also be measured as an indicator of edema.

Mouse Ear Edema Model of Inflammation

This model is used to assess the acute anti-inflammatory effects of a compound.

  • Animal Model: CD-1 or similar mouse strains are commonly used.

  • Induction of Inflammation: A topical inflammatory agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, is applied to the surface of one ear.

  • Compound Application: The test compound is typically applied topically to the same ear, either concurrently with or shortly after the inflammatory agent. A vehicle control is applied to the contralateral ear.

  • Measurement of Edema: Ear thickness is measured at various time points after the application of the inflammatory agent using a digital micrometer. The difference in ear thickness between the treated and control ears indicates the degree of inflammation and the efficacy of the anti-inflammatory compound.

Mouse Xenograft Model for Anticancer Activity

This model is used to evaluate the in vivo efficacy of a potential anticancer agent on tumor growth.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., pituitary adenoma cells) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once tumors reach a predetermined size, the mice are treated with the test compound (e.g., a DHAA derivative) or a vehicle control. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.

  • Monitoring and Endpoint: Tumor size is measured regularly (e.g., with calipers) throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size and weight in the treated group to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

A Comparative Meta-Analysis of the Anti-Inflammatory Effects of Diterpenoid Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diterpenoid acids, a diverse class of natural products, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative meta-analysis of the experimental data on the anti-inflammatory effects of several prominent diterpenoid acids. The information is curated to assist researchers and drug development professionals in evaluating their therapeutic potential.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activities of selected diterpenoid acids, primarily focusing on their inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Diterpenoid AcidTargetIC50 Value (µM)Cell LineReference
Kaurenoic Acid Nitric Oxide (NO)51.73 ± 2.42RAW 264.7
Prostaglandin E2 (PGE2)106.09 ± 0.27RAW 264.7
Nitric Oxide (NO)0.042 - 8.22RAW 264.7
Andrographolide Nitric Oxide (NO)6.4 - 36.7RAW 264.7 & Peritoneal Macrophages
Prostaglandin E2 (PGE2)6.4 - 36.7RAW 264.7 & Peritoneal Macrophages
Triptolide TNF-α, IL-1β, IL-60.005 - 0.04 (ng/mL)LPS-activated macrophages
Nitric Oxide (NO)0.005 - 0.025 (ng/mL)Activated macrophages
Carnosic Acid Nitric Oxide (NO)12.5 - 50 (µg/mL)RAW 264.7
Stevioside TNF-α, IL-1β~1000THP-1

Key Inflammatory Signaling Pathways Modulated by Diterpenoid Acids

Diterpenoid acids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK_pathway->Gene_Expression activates transcription factors Diterpenoid_Acids Diterpenoid Acids Diterpenoid_Acids->IKK inhibit Diterpenoid_Acids->NFkB inhibit translocation Diterpenoid_Acids->MAPK_pathway inhibit NFkB_n->Gene_Expression induces

Caption: Diterpenoid acids inhibit inflammation by targeting the NF-κB and MAPK signaling pathways.

General Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of diterpenoid acids in vitro.

Safety Operating Guide

Safe Disposal of 15-Hydroxy-7-oxodehydroabietic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management of chemical waste is a critical aspect of laboratory safety, ensuring the protection of personnel and the environment. The disposal of 15-Hydroxy-7-oxodehydroabietic acid must comply with local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3][4].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to avoid inhalation.

Summary of Chemical Data

The following table summarizes the available information for this compound. This data is essential for selecting appropriate waste containers and understanding potential hazards.

PropertyDataReference
CAS Number 95416-24-4[5]
Molecular Formula C20H26O4[5]
Physical Description Powder[5]
Common Solvents Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972)[5][6]
Potential Hazards May be an irritant, based on similar compounds[7][8].
Storage Protect from air and light; refrigerate or freeze (2-8 °C)[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and solutions containing it.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated this compound powder should be collected as solid hazardous waste.

  • Liquid Waste: Solutions of this compound should be segregated based on the solvent used. For example, waste containing halogenated solvents like chloroform or dichloromethane must be kept separate from non-halogenated solvent waste like acetone or ethyl acetate[9]. Never mix incompatible waste streams[2].

2. Container Selection:

  • Waste must be stored in containers that are chemically compatible with the contents[1][10]. The original container is often the best choice for storing hazardous waste[1].

  • Ensure containers are in good condition, free from leaks, and have a secure, leak-proof closure[2][9].

  • For liquid waste, use containers made of appropriate material (e.g., glass for most organic solvents)[9].

3. Labeling:

  • All waste containers must be clearly and accurately labeled[10].

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all components in the container, including solvents.

    • The approximate percentage of each component.

    • The date when waste was first added to the container (accumulation start date).

    • The relevant hazard characteristics (e.g., "Irritant," "Flammable" if in a flammable solvent).

4. Storage in the Laboratory:

  • Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory[11].

  • Keep containers closed at all times, except when adding waste[1][11].

  • Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks[9].

  • Store waste away from heat sources, direct sunlight, and high-traffic areas[10].

5. Arranging for Disposal:

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company[10].

  • Never dispose of this chemical down the sink or in regular trash[1][2]. Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method[1].

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal A Generation of Waste (Solid or Liquid) B Is the waste solid (powder, contaminated items)? A->B C Solid Hazardous Waste B->C Yes D Is the solvent halogenated (e.g., Chloroform)? B->D No (Liquid) G Select Compatible Waste Container C->G E Halogenated Liquid Waste D->E Yes F Non-Halogenated Liquid Waste D->F No E->G F->G H Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date - Hazard Information G->H I Store in Designated Satellite Accumulation Area H->I J Keep Container Securely Closed I->J K Arrange for Pickup via EHS or Certified Vendor J->K

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Hydroxy-7-oxodehydroabietic acid
Reactant of Route 2
15-Hydroxy-7-oxodehydroabietic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.